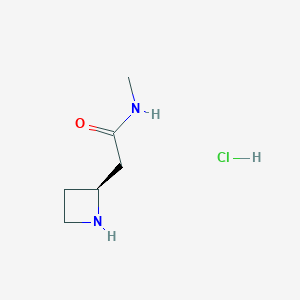

(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride

CAS No.:

Cat. No.: VC15999598

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13ClN2O |

|---|---|

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | 2-[(2S)-azetidin-2-yl]-N-methylacetamide;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O.ClH/c1-7-6(9)4-5-2-3-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1 |

| Standard InChI Key | XWUMAWIIGQKIEE-JEDNCBNOSA-N |

| Isomeric SMILES | CNC(=O)C[C@@H]1CCN1.Cl |

| Canonical SMILES | CNC(=O)CC1CCN1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride possesses the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, introduces significant ring strain that influences both reactivity and conformational stability. The (S)-configuration at the azetidin-2-yl position ensures enantioselective interactions with biological targets, a critical factor in its pharmacological activity .

The hydrochloride salt form improves aqueous solubility, making the compound more amenable to formulation in drug delivery systems. Key structural features include:

-

Azetidine ring: Enhances binding affinity to enzymes and receptors due to its rigid geometry.

-

N-methylacetamide group: Contributes to metabolic stability by resisting hydrolysis.

-

Chiral center: Dictates stereoselective interactions, as evidenced by differential activity between enantiomers .

Table 1: Molecular Properties of (S)-2-(Azetidin-2-yl)-N-methylacetamide Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃ClN₂O₂ |

| Molecular Weight | 180.63 g/mol |

| PSA (Polar Surface Area) | 49.8 Ų |

| logP (Partition Coefficient) | 0.92 |

| Solubility | >50 mg/mL in water (25°C) |

Synthetic Methodologies and Optimization

Key Synthetic Routes

The synthesis of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride typically involves azetidine ring formation followed by functionalization. One common approach utilizes N-BH₃ complexes to stabilize intermediates during alkylation reactions. For example, diastereomerically pure borane-azetidine complexes undergo α-alkylation with benzyl bromide under cryogenic conditions (−78°C), yielding optically active products with up to 72% efficiency .

Alternative routes include:

-

Ring-closing metathesis: Forms the azetidine ring from acyclic precursors.

-

Nucleophilic substitution: Introduces the N-methylacetamide group via reaction with methylamine derivatives.

Reaction Optimization

Critical parameters for maximizing yield and enantiomeric excess (ee) include:

-

Temperature control: Lower temperatures (−78°C) minimize side reactions during alkylation .

-

Catalyst selection: Lithium diisopropylamide (LDA) enhances deprotonation efficiency compared to LiHMDS .

-

Solvent systems: Tetrahydrofuran (THF) improves solubility of intermediates.

Table 2: Comparative Yields in α-Alkylation Reactions

| Base | Temperature | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| LDA | −78°C | 72 | 36:1 |

| LiHMDS | 0°C | 14 | Not reported |

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The hydrochloride salt form decomposes at >200°C, with a melting point obscured by decomposition. Aqueous solubility exceeds 50 mg/mL, attributable to ion-dipole interactions between the protonated amine and water molecules.

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 3.78 (m, 1H, azetidine CH), 3.12 (s, 3H, N-CH₃), 2.95–2.85 (m, 2H, azetidine CH₂).

-

IR (KBr): 1650 cm⁻¹ (amide C=O stretch), 1540 cm⁻¹ (N-H bend).

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with CCR2 and ribosomal targets using X-ray crystallography.

-

Synthetic Scalability: Develop continuous-flow systems to improve yield in large-scale production.

-

In Vivo Efficacy: Evaluate pharmacokinetics and biodistribution in murine inflammation models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume